(3-Hydroxypyridin-2-yl)boronic acid

Descripción general

Descripción

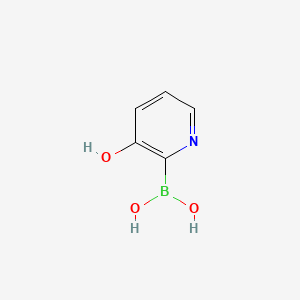

(3-Hydroxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyridin-2-yl)boronic acid typically involves the borylation of 3-hydroxypyridine. One common method is the halogen-metal exchange followed by borylation. For instance, 3-bromo-2-hydroxypyridine can undergo halogen-metal exchange with an organolithium reagent, followed by reaction with a boron source such as trimethyl borate or bis(pinacolato)diboron .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation and Reduction: this compound can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Reduction reactions can convert it back to the boronic acid form.

Substitution Reactions: The hydroxyl group on the pyridine ring can participate in various substitution reactions, including nucleophilic substitution.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

Oxidized Products: Boronic esters or anhydrides.

Substituted Products: Various substituted pyridine derivatives.

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Protective Groups: Boronic acids can act as protective groups in carbohydrate chemistry.

Biology and Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.

Biological Probes: Used in the development of probes for detecting biological molecules.

Industry:

Materials Science: Utilized in the development of new materials with unique properties.

Catalysis: Employed in catalytic processes for the synthesis of fine chemicals.

Mecanismo De Acción

The mechanism of action of (3-Hydroxypyridin-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired coupling product .

Comparación Con Compuestos Similares

3-Pyridinylboronic acid: Similar structure but lacks the hydroxyl group.

4-Hydroxypyridin-2-ylboronic acid: Hydroxyl group positioned differently on the pyridine ring.

Uniqueness:

Reactivity: The presence of the hydroxyl group in (3-Hydroxypyridin-2-yl)boronic acid enhances its reactivity in certain chemical reactions compared to its analogs.

Applications: Its unique structure allows for specific applications in cross-coupling reactions and as a protective group in carbohydrate chemistry.

Actividad Biológica

(3-Hydroxypyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its role in various biological activities and its applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The primary mechanism of action for this compound is its involvement in the Suzuki–Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron-containing reagent that undergoes transmetalation with palladium (Pd) catalysts, facilitating the formation of new molecular structures essential for drug development.

Target Enzymes

- Histone Deacetylases (HDACs) : Recent studies have shown that derivatives of this compound can act as selective inhibitors of HDAC6 and HDAC8, key enzymes involved in the regulation of gene expression and cancer progression. For instance, 3-hydroxypyridin-2-thione (a related compound) was identified as a potent inhibitor with IC50 values of 681 nM and 3675 nM for HDAC6 and HDAC8, respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the hydroxyl group at the 3-position on the pyridine ring enhances its reactivity compared to other pyridinylboronic acids. This modification allows for specific interactions with target enzymes and improves the efficacy of cross-coupling reactions .

Comparative Analysis

| Compound | IC50 against HDAC6 | IC50 against HDAC8 |

|---|---|---|

| 3-Hydroxypyridin-2-thione | 681 nM | 3675 nM |

| 3-Hydroxypyridin-2-ylboronic acid | Not explicitly reported | Not explicitly reported |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is relatively stable and can be synthesized efficiently. Its stability is crucial for maintaining biological activity during therapeutic applications. Factors such as solubility, permeability, and metabolic stability are essential considerations in its development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of this compound in cancer therapy:

- HDAC Inhibition : In a study focusing on selective HDAC inhibitors, several derivatives based on the 3-hydroxypyridine scaffold exhibited significant anti-cancer activities against various cell lines, including Jurkat T cells. These compounds demonstrated selective inhibition profiles that could be exploited for targeted cancer therapies .

- Endonuclease Inhibition : Research has also identified 3-hydroxypyridin derivatives as effective endonuclease inhibitors, suggesting potential applications in antiviral therapies. The binding modes and activity were influenced by substituents at different positions on the pyridine ring, indicating a need for careful design in drug development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Histone Deacetylase Inhibition

One of the notable applications of (3-Hydroxypyridin-2-yl)boronic acid derivatives is their role as histone deacetylase inhibitors (HDACi). These compounds have been shown to selectively inhibit HDAC 6 and HDAC 8, which are implicated in various cancers. For instance, research indicates that derivatives of this compound exhibit IC50 values of 681 nM for HDAC 6 and 3675 nM for HDAC 8, demonstrating their potential as selective anticancer agents .

1.2. Anticancer Activity

The compound has also been explored for its antiproliferative effects against prostate cancer cell lines. A study identified several boronic acid derivatives that exhibit significant activity against LAPC-4 cells, which express the wild-type androgen receptor. The structure-activity relationship (SAR) highlighted that specific substitutions on the boronic acid moiety can enhance biological activity, suggesting a pathway for developing more effective anticancer therapies .

Chemical Synthesis Applications

2.1. Suzuki Coupling Reactions

This compound is frequently employed in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This compound can react with various aryl halides to produce substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Summary of Suzuki Coupling Reactions Using this compound

Sensor Development

3.1. Chemical Sensors

The unique properties of this compound derivatives have led to their use in developing chemical sensors for detecting biomolecules. These sensors exploit the reversible binding of boronic acids to diols and polyols, enabling the detection of glucose and other carbohydrates through fluorescence changes or electrochemical signals .

Case Studies

4.1. Fluorescent Probes for Oxidative Stress Detection

Recent studies have developed fluorescent probes based on boronic acid derivatives that can detect oxidative stress markers like peroxynitrite. These probes demonstrate high stability and specificity, making them useful tools for studying oxidative damage in biological systems .

4.2. Development of Antiandrogens

Research has also focused on synthesizing new antiandrogen compounds using this compound as a key intermediate. These compounds aim to treat prostate cancer by inhibiting androgen receptor signaling pathways, showing promising results in preclinical studies .

Propiedades

IUPAC Name |

(3-hydroxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVZVHMGMYUHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694446 | |

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245942-28-2 | |

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.